molecular formula C10H15Cl2NO2 B564524 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride CAS No. 951400-08-1

2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride

Cat. No. B564524
CAS RN: 951400-08-1
M. Wt: 258.172
InChI Key: BKHKVQPFRTVWJY-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride is a labelled phenylalkylamine derivative with potential psychotherapeutic utility . It is a small molecule compound labeled with stable isotopes, which can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .


Molecular Structure Analysis

The molecular formula of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride is C11H12D6ClNO2 . The IUPAC name is 2-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride . The InChI is InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H/i2D3,3D3; .


Chemical Reactions Analysis

While specific chemical reactions involving 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride are not available, it is known that various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride is 237.76 . It has a melting point of 207-210°C . It is soluble in methanol and appears as a pale yellow solid .

properties

IUPAC Name

2-[4-chloro-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHKVQPFRTVWJY-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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